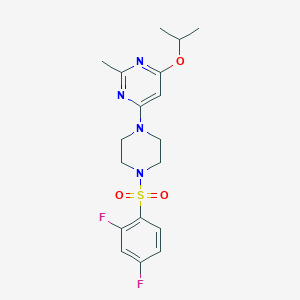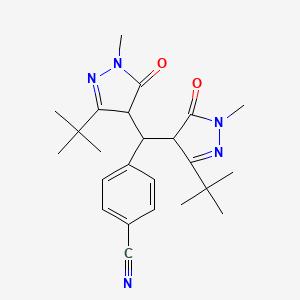
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile" is a complex organic molecule that likely contains multiple functional groups, including pyrazole rings, tert-butyl groups, and a benzenecarbonitrile moiety. This structure suggests potential for various chemical properties and activities, which could be explored through synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties analysis.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported using different methods. For instance, a group of novel pyrazole derivatives was synthesized by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, which suggests a potential pathway for the synthesis of the compound . Another method involved the reaction of pyrazole derivatives with terephthaloyl dichloride, leading to bis(pyrazolylcar
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Researchers Al‐Azmi and Mahmoud (2020) synthesized and characterized novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. They found these compounds to have promising antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Coordination to Metal Ions
- Hegelmann et al. (2003) explored the coordination behavior of similar compounds to zinc ions. They synthesized a new chiral ligand with pyrazole and triazolyl groups, which showed potential in coordination chemistry (Hegelmann et al., 2003).
Synthesis of Fused Heterocyclic Systems
- Youssef and Omar (2007) synthesized a compound related to 4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile and transformed it into fused heterocyclic systems. They reported excellent biocidal properties for some of these derivatives (Youssef & Omar, 2007).
Reactivity Studies
- Mironovich and Shcherbinin (2014) studied the reactivity of a similar pyrazolotriazine derivative. They examined its reactions with various agents, contributing to the understanding of the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).
Cytotoxicity and DNA Binding
- Purohit, Prasad, and Mayur (2011) synthesized bis‐1,3,4‐oxadiazoles and bis‐pyrazoles derivatives and tested them for in-vitro cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, indicating potential applications in cancer research (Purohit, Prasad, & Mayur, 2011).
Catalytic and Polymerization Activity
- Alesso, Tabernero, and Cuenca (2012) prepared bis(pyrazol-1-yl)methane compounds and studied their coordination to titanium and zirconium. Their research contributes to understanding the polymerization activity of such compounds (Alesso, Tabernero, & Cuenca, 2012).
Direcciones Futuras
The study of complex organic molecules like this one is an active area of research in chemistry. Such compounds can have interesting properties and potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .
Propiedades
IUPAC Name |
4-[bis(3-tert-butyl-1-methyl-5-oxo-4H-pyrazol-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-23(2,3)19-17(21(30)28(7)26-19)16(15-11-9-14(13-25)10-12-15)18-20(24(4,5)6)27-29(8)22(18)31/h9-12,16-18H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSVHGSJHIUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1C(C2C(=NN(C2=O)C)C(C)(C)C)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)
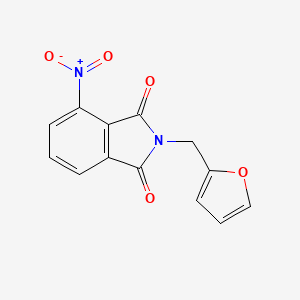
![Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3000726.png)
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)
![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B3000736.png)
![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)
![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)
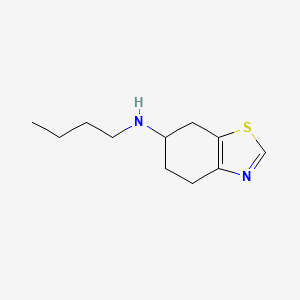
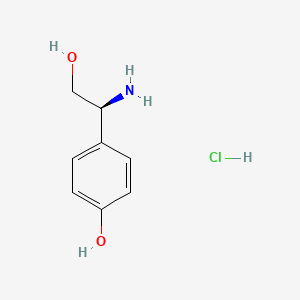
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)
![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)
